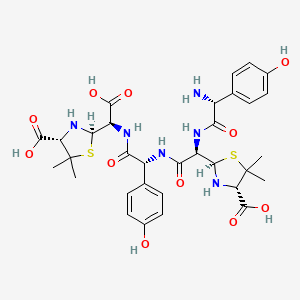
(2R,4S)-2-((R)-1-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4S)-2-(®-1-(®-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-((®-2-((®-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is an impurity of amoxicillin. Amoxicillin is a widely used antibiotic belonging to the penicillin class, and its impurities are often studied to ensure the purity and efficacy of the drug. This specific impurity is a complex molecule with multiple functional groups, making it an interesting subject for chemical analysis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thiazolidine ring and subsequent attachment of the amino and carboxylic acid groups. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include thionyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of amoxicillin impurities.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the stability and efficacy of amoxicillin formulations.
Industry: Used in quality control processes to ensure the purity of amoxicillin.
Mechanism of Action
The mechanism of action of this compound is primarily related to its interactions with biological molecules. It can bind to enzymes and other proteins, potentially inhibiting their activity. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, similar to amoxicillin, although the specific interactions may vary due to the structural differences.
Comparison with Similar Compounds
Similar Compounds
Penicillin G: Another penicillin antibiotic with a similar structure but different functional groups.
Ampicillin: Similar to amoxicillin but with a different side chain.
Cephalexin: A cephalosporin antibiotic with a similar beta-lactam ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its role as an impurity in amoxicillin. Its complex structure allows for a variety of chemical reactions and interactions, making it a valuable subject for research and analysis.
Properties
Molecular Formula |
C32H40N6O11S2 |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49)/t17-,18-,19-,20+,21+,22+,26-,27-/m1/s1 |
InChI Key |
YJFZGYXDUKQVQI-OZNKNPIYSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


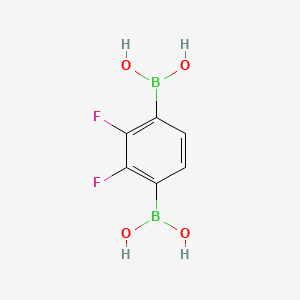
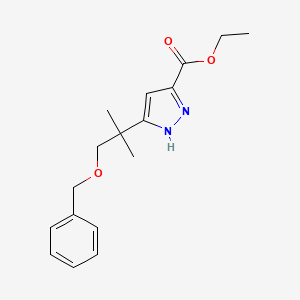
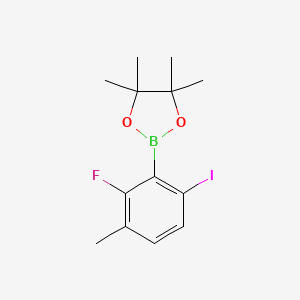
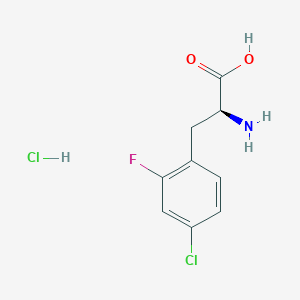

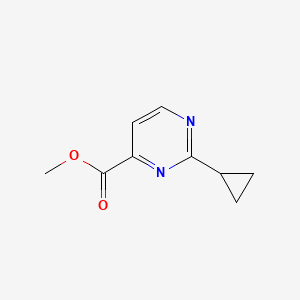

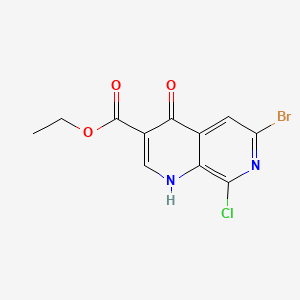
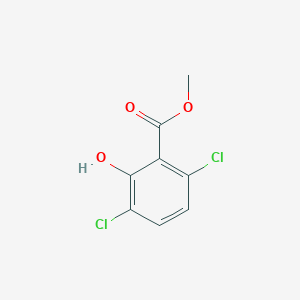
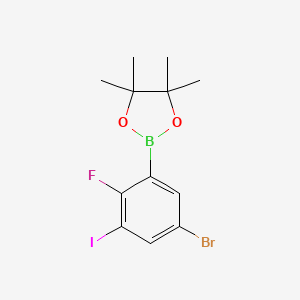
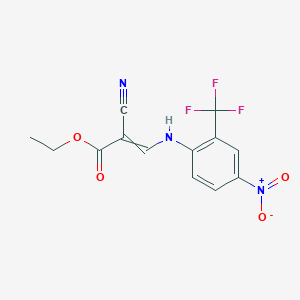
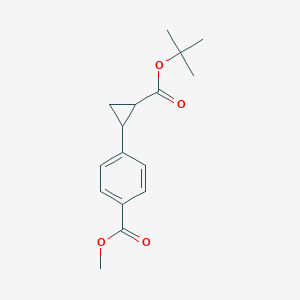
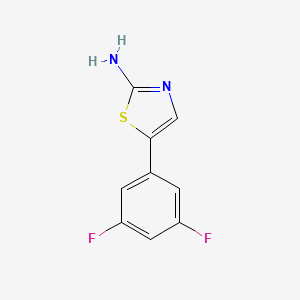
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
